molecular formula C9H10O2 B8563788 3-Hydroxy-6-methyl-2,3-dihydrobenzofuran

3-Hydroxy-6-methyl-2,3-dihydrobenzofuran

Cat. No.: B8563788
M. Wt: 150.17 g/mol
InChI Key: LWTQPIQKZIOJGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-6-methyl-2,3-dihydrobenzofuran is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research has shown that derivatives of 3-hydroxy-6-methyl-2,3-dihydrobenzofuran exhibit promising anticancer properties. For instance, a study demonstrated that certain benzofuran derivatives could inhibit the growth of lung cancer cells (A549) by targeting the AKT signaling pathway, leading to reduced tumor growth in vivo without adverse effects on body weight or vital organ size .

The structure-activity relationship (SAR) analysis indicated that the presence of specific substituents on the benzofuran ring enhances cytotoxicity against cancer cells. Compounds with halogen substitutions at the para position showed increased efficacy, highlighting the importance of molecular structure in therapeutic activity .

1.2 Analgesic and Anti-inflammatory Effects

Benzofuran derivatives have also been evaluated for their analgesic and anti-inflammatory properties. A series of 2,3-dihydrobenzofuran derivatives were tested in animal models for neuropathic pain and demonstrated significant pain relief compared to control groups . The analgesic effect was attributed to their ability to modulate pain pathways effectively.

Organic Synthesis Applications

2.1 Diversity-Oriented Synthesis

The synthesis of libraries based on benzofuran structures has gained attention due to their potential as lead compounds in drug discovery. A study reported efficient synthetic protocols for preparing diverse libraries of 3-carboxy-2-aryl benzofurans using Suzuki coupling reactions, yielding high product yields (88–98%) under optimized conditions . This method facilitates the exploration of structure-activity relationships in drug development.

2.2 Functionalization Techniques

Functionalization of this compound has been explored to enhance its biological activity. For example, modifications through various chemical reactions have led to the development of novel derivatives with improved pharmacological profiles . These synthetic approaches are crucial for creating compounds with tailored properties for specific therapeutic targets.

Material Science Applications

3.1 Polymer Chemistry

Benzofuran compounds are being investigated for their potential use in polymer science due to their unique structural properties. Research indicates that incorporating benzofuran units into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for advanced material applications .

3.2 Photonic Applications

The optical properties of benzofuran derivatives have also been studied for applications in photonics. Certain derivatives exhibit fluorescence characteristics that make them candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Study: Anticancer Efficacy

CompoundTarget Cell LineIC50 (µM)Mechanism
MCC1019A549 (Lung Cancer)16.4PLK1 Inhibition
7-Hydroxy-6-Methoxy BenzofuranEAC CellsVariesCytotoxicity via DNA Interaction

Case Study: Synthesis Efficiency

Reaction TypeYield (%)Conditions
Suzuki Coupling88–98Trimethyl borate, LDA at -78 °C
FunctionalizationVariesVarious reagents and conditions

Properties

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

6-methyl-2,3-dihydro-1-benzofuran-3-ol

InChI

InChI=1S/C9H10O2/c1-6-2-3-7-8(10)5-11-9(7)4-6/h2-4,8,10H,5H2,1H3

InChI Key

LWTQPIQKZIOJGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(CO2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of trimethylsulfoxonium chloride (12.9 g) in tetrahydrofuran (200 ml) was added sodium hydride (2.4 g of 100%). This solution was heated at reflux until hydrogen evolution had ceased. 13.6 g of 2-hydroxy-4-methylbenzaldehyde dissolved in tetrahydrofuran (100 ml) was then added. The reaction mixture was refluxed until the reaction was complete (3 hours). It was then poured into water (600 ml), extracted with ether, the ether dried over sodium sulphate and evaporated to give 3-hydroxy-6-methyl-2,3-dihydrobenzofuran.
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13.6 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four

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